2-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol
CAS No.: 39300-87-3
Cat. No.: VC20834026
Molecular Formula: C14H26O11
Molecular Weight: 370.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39300-87-3 |
|---|---|
| Molecular Formula | C14H26O11 |
| Molecular Weight | 370.35 g/mol |
| IUPAC Name | (2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol |
| Standard InChI | InChI=1S/C14H26O11/c1-21-11-5(3-15)24-14(10(20)7(11)17)25-12-6(4-16)23-13(22-2)9(19)8(12)18/h5-20H,3-4H2,1-2H3/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14+/m1/s1 |
| Standard InChI Key | PTHCMJGKKRQCBF-ICIGWGHZSA-N |
| Isomeric SMILES | CO[C@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC)CO)CO |
| SMILES | COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)CO |
| Canonical SMILES | COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC)CO)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identification
2-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol is officially registered with CAS number 39300-87-3, providing a unique identifier for research and regulatory purposes . This complex carbohydrate derivative has a molecular formula of C20H36O16, indicating a carbon backbone with extensive oxygen-containing functional groups characteristic of complex carbohydrates . The compound's molecular weight is precisely 532.49 g/mol, which places it in the medium molecular weight range for oligosaccharide derivatives . According to commercial specifications, the compound is typically available at greater than 97% purity for research applications .
Structural Features
The structural complexity of this compound lies in its multiple oxane (tetrahydropyran) ring systems interconnected through glycosidic linkages. The IUPAC name reveals a tri-oxane structure where each oxane ring bears hydroxyl, methoxy, and hydroxymethyl substituents in specific stereochemical arrangements. The methoxyoxan units contribute to the compound's unique chemical properties and potential biological interactions. This intricate arrangement of functional groups creates multiple stereogenic centers throughout the molecule, resulting in a precise three-dimensional structure that likely influences its biological recognition properties.
Physical and Chemical Properties
Chemical Reactivity
The reactivity profile of this compound is dominated by its hydroxyl functional groups, which can participate in various chemical transformations. The primary and secondary hydroxyl groups present in the structure can undergo oxidation, esterification, and etherification reactions. The glycosidic linkages connecting the oxane rings are susceptible to acid-catalyzed hydrolysis, which must be considered during chemical manipulations of this compound. The methoxy groups contribute electron density to their respective oxane rings, potentially influencing the reactivity of neighboring functional groups through electronic effects.
Structural Comparison with Related Compounds
The structural complexity of 2-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol can be better understood by comparing it with related compounds.
Table 2: Comparative Analysis with Related Complex Carbohydrates
The comparative analysis reveals that while our compound of interest lacks phosphate groups present in some related structures, it maintains the characteristic oxane ring system with multiple hydroxyl and methoxy substituents. This structural relationship suggests potential biological significance similar to phosphorylated carbohydrates but with distinct chemical properties.
Synthesis and Production Methods
Synthetic Challenges
The synthesis of such complex carbohydrates presents several challenges:
Table 3: Synthetic Challenges and Potential Solutions
| Challenge | Description | Potential Solution |
|---|---|---|
| Stereoselectivity | Control of anomeric configuration during glycosylation | Use of participating protecting groups or specific activation conditions |
| Regioselectivity | Selective functionalization of specific hydroxyl groups | Strategic protection-deprotection sequences |
| Purification | Separation of closely related carbohydrate intermediates | Chromatographic techniques optimized for polar compounds |
| Scale-up | Translation of laboratory synthesis to larger scale | Continuous flow processes or enzymatic approaches |
| Application Area | Potential Use | Rationale |
|---|---|---|
| Glycobiology | Molecular probe for carbohydrate-binding proteins | Unique spatial arrangement of hydroxyl groups may enable specific molecular recognition |
| Medicinal Chemistry | Building block for bioactive glycoconjugates | Complex carbohydrate framework could serve as scaffold for drug development |
| Material Science | Template for supramolecular assemblies | Multiple hydroxyl groups enable hydrogen-bonding networks |
| Analytical Chemistry | Standard for chromatographic method development | Well-defined structure with multiple functional groups |
Biological Significance
Complex carbohydrates play critical roles in various biological processes, including cell recognition, signaling, and host-pathogen interactions. The structural similarity of this compound to naturally occurring oligosaccharides suggests potential biological activities worth investigating. In particular, the specific arrangement of hydroxyl and methoxy groups may enable interactions with carbohydrate-binding proteins such as lectins, which are involved in numerous physiological and pathological processes.
Analytical Characterization
Spectroscopic Analysis
The structural confirmation of 2-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol would typically involve complementary spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would provide detailed information about the chemical environment of hydrogen and carbon atoms in the molecule. The complex splitting patterns in the anomeric region (δ 4.4-5.5 ppm in 1H NMR) would confirm the glycosidic linkages, while signals corresponding to methoxy groups would appear as distinct singlets at approximately δ 3.3-3.5 ppm.
Mass spectrometry would confirm the molecular weight and potentially provide fragmentation patterns characteristic of glycosidic bond cleavages. Infrared spectroscopy would identify the hydroxyl stretching vibrations (3200-3600 cm-1) and C-O stretching of the glycosidic linkages (1000-1200 cm-1).
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) with various detection methods would be suitable for purity assessment and quality control of this compound. Given its polar nature, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with highly aqueous mobile phases would be appropriate separation techniques.
Future Research Directions
Structure-Activity Relationship Studies
A promising area for future research involves systematic investigation of structure-activity relationships by synthesizing structural analogs with variations in:
-
The position and number of methoxy groups
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The stereochemistry at specific carbon centers
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The connectivity between oxane rings
Such studies would provide valuable insights into the structural determinants of biological activity and could guide the design of optimized derivatives with enhanced properties.
Biological Evaluation
Comprehensive biological screening of this compound against various targets would help identify potential applications in pharmaceutical research. Specific assays might include:
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Binding studies with carbohydrate-binding proteins
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Cell-based assays to evaluate effects on cellular signaling
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Investigation of potential antimicrobial or antiviral activities
-
Assessment of immunomodulatory properties
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